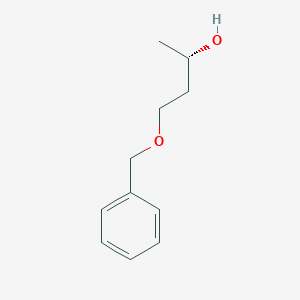

(2S)-4-(Benzyloxy)butan-2-ol

Description

Significance of Stereochemistry in Organic Chemistry

Stereochemistry is the subdiscipline of chemistry that involves the study of the spatial arrangement of atoms that form the structure of molecules and their manipulation. wikipedia.org It is a fundamental concept that dictates the properties and reactivity of molecules. numberanalytics.comallen.in Molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms are called stereoisomers. organicchemistrybasics.com A key aspect of stereochemistry is chirality, the property of a molecule being non-superimposable on its mirror image. organicchemistrybasics.com These non-superimposable mirror images are called enantiomers.

The significance of stereochemistry is profound, especially in biological systems. wikipedia.org Enzymes and receptors in the body are themselves chiral, and thus they often interact differently with the two enantiomers of a chiral molecule. allen.in This can lead to one enantiomer of a drug being therapeutically active while the other is inactive or, in some infamous cases, harmful. wikipedia.orgallen.in The thalidomide (B1683933) tragedy, where one enantiomer caused birth defects while the other was an effective sedative, serves as a stark reminder of the critical importance of stereochemical control in drug design and synthesis. wikipedia.org

Role of Chiral Building Blocks in Complex Molecule Construction

The synthesis of complex molecules with multiple stereocenters presents a significant challenge. Asymmetric synthesis aims to address this by selectively producing a single stereoisomer. rijournals.com One of the most efficient approaches in asymmetric synthesis is the use of the "chiral pool," which comprises readily available, enantiomerically pure compounds from natural sources like amino acids, sugars, and terpenes. numberanalytics.comwikipedia.org These chiral building blocks serve as a foundation, allowing chemists to construct complex target molecules with a high degree of stereochemical purity. numberanalytics.com

Overview of (2S)-4-(Benzyloxy)butan-2-ol as a Versatile Chiral Synthon

(2S)-4-(Benzyloxy)butan-2-ol is a prime example of a versatile chiral building block. This chiral amino alcohol possesses a secondary amine and a benzyloxy group. smolecule.com Its structure, featuring a hydroxyl group and a protected primary alcohol, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. The defined stereochemistry at the C2 position (the 'S' configuration) allows for the controlled introduction of a new chiral center.

The utility of (2S)-4-(Benzyloxy)butan-2-ol and similar structures is evident in their application in the synthesis of various biologically active molecules. For instance, chiral amino alcohols are key components in the synthesis of novel chiral α-amino acids and β-amino alcohols. mdpi.com Furthermore, related structures have been employed in the synthesis of pheromones and fragments of complex natural products. The presence of the benzyloxy group offers a stable protecting group for the primary alcohol, which can be selectively removed later in the synthetic sequence. This combination of a chiral center and orthogonally protected functional groups makes (2S)-4-(Benzyloxy)butan-2-ol a highly sought-after synthon in the field of asymmetric synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-phenylmethoxybutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVYBGKNKMMISH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCOCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507147 | |

| Record name | (2S)-4-(Benzyloxy)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77564-42-2 | |

| Record name | (2S)-4-(Benzyloxy)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 2s 4 Benzyloxy Butan 2 Ol As a Chiral Building Block in Complex Molecule Synthesis

Total Synthesis of Natural Products

The inherent chirality of (2S)-4-(Benzyloxy)butan-2-ol and its derivatives is leveraged in the total synthesis of various bioactive natural products. By incorporating this chiral fragment, chemists can control the stereochemical outcome of key bond-forming reactions, leading to the desired enantiomerically pure final product.

Dodoneine Synthesis

Dodoneine is a naturally occurring dihydropyranone that has garnered interest due to its biological activities. While the total synthesis of Dodoneine does not commence directly with (2S)-4-(Benzyloxy)butan-2-ol as a starting material, the synthesis involves the construction of a structurally analogous chiral fragment, specifically the (2S)-2-hydroxy-4-(4-hydroxyphenyl)butyl side chain.

The synthesis of Dodoneine often starts from achiral precursors like 4-hydroxybenzaldehyde. The key chiral center, equivalent to the one in (2S)-4-(Benzyloxy)butan-2-ol, is introduced through established asymmetric synthesis methodologies. Key steps in a representative synthesis are outlined below:

| Step | Reaction | Purpose |

| 1 | Protection | The phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected, often as a benzyl (B1604629) ether. |

| 2 | Olefination | A carbon chain is extended using reactions like the Wittig or Horner-Wadsworth-Emmons olefination. |

| 3 | Asymmetric Allylation/Epoxidation | A chiral center is introduced. For example, a Sharpless asymmetric epoxidation of an allylic alcohol intermediate creates a chiral epoxide with high enantioselectivity. |

| 4 | Epoxide Opening & Reduction | The epoxide is opened, and subsequent reductions establish the 1,3-diol system characteristic of the side chain. |

| 5 | Lactonization | The final pyranone ring of Dodoneine is formed through cyclization, often via ring-closing metathesis or intramolecular transesterification. |

| 6 | Deprotection | Removal of protecting groups yields the final natural product, Dodoneine. |

This synthetic approach highlights how the core structural and stereochemical features of molecules like (2S)-4-(Benzyloxy)butan-2-ol are assembled and utilized to achieve the total synthesis of complex natural products.

Synthesis of Other Bioactive Natural Products (e.g., (+)-Epogymnolactam)

While (2S)-4-(Benzyloxy)butan-2-ol is a versatile chiral building block, its specific application in the documented total synthesis of (+)-Epogymnolactam is not prominently reported in a review of synthetic literature. The synthesis of complex natural products like (+)-Epogymnolactam often relies on a highly specific set of chiral precursors and synthetic strategies tailored to the target molecule's unique structure. Chiral pool starting materials are frequently employed, but the selection depends on the specific stereocenters and functional groups required.

Synthesis of Pharmaceutical Intermediates and Analogs

The structural motif of (2S)-4-(Benzyloxy)butan-2-ol is valuable in medicinal chemistry for the synthesis of various pharmaceutical intermediates and analogs, where specific stereochemistry is often crucial for biological activity.

Chiral Aminoalcohol Derivatives

Chiral β-aminoalcohols are critical structural motifs in many pharmaceuticals and serve as important chiral ligands in asymmetric catalysis. nih.govnih.gov (2S)-4-(Benzyloxy)butan-2-ol is a suitable precursor for the synthesis of chiral aminoalcohols through a straightforward synthetic sequence.

A common and effective method involves a two-step process:

Oxidation : The secondary alcohol of (2S)-4-(Benzyloxy)butan-2-ol is oxidized to the corresponding ketone, 4-(benzyloxy)butan-2-one. This transformation can be achieved using a variety of standard oxidizing agents.

Reductive Amination : The resulting ketone undergoes asymmetric reductive amination. This can be achieved using an amine source (like ammonia or a primary amine) and a reducing agent. The use of engineered amine dehydrogenases (AmDHs) has emerged as a powerful biotechnological tool for this transformation, offering high stereoselectivity under mild conditions. nih.gov

This process allows the chiral center at the C2 position to direct the stereochemical outcome of the amination, or a new chiral amine center can be installed with high control, leading to valuable diastereomerically pure aminoalcohol products.

| Starting Material | Key Transformation Steps | Product Class |

| (2S)-4-(Benzyloxy)butan-2-ol | 1. Oxidation (e.g., Swern, Dess-Martin) 2. Asymmetric Reductive Amination | Chiral Aminoalcohol Derivatives |

C- and N-Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. nih.gov Many of these drugs feature modifications to the sugar moiety. Acyclic nucleoside analogs, where the furanose ring is replaced by a flexible, chiral side-chain, represent an important class of these therapeutic agents. nih.govekb.eg

(2S)-4-(Benzyloxy)butan-2-ol serves as an excellent chiral scaffold for the synthesis of such acyclic nucleoside analogs. The chiral 1,3-diol core (after debenzylation) can mimic the C3' and C5' hydroxyl groups of a natural ribose sugar. A general synthetic approach involves:

Functional Group Manipulation : The primary benzyloxy group can be deprotected and the resulting diol can be selectively protected to allow for the introduction of a nucleobase at the primary position.

Coupling with Nucleobase : The modified chiral side-chain is then coupled to a heterocyclic nucleobase (e.g., purines or pyrimidines) through an N-alkylation reaction to form the target N-nucleoside analog.

Further Modification : For C-nucleosides, where the base is attached via a C-C bond, the synthetic strategy would involve creating a carbon-based electrophile or nucleophile on the chiral butanol backbone to couple with a suitable derivative of the heterocyclic base. nih.gov

This strategy allows for the creation of a diverse library of nucleoside analogs with defined stereochemistry in the acyclic portion, which is often critical for their interaction with viral or cellular enzymes.

Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities and are found in several pharmaceuticals. ijper.org The standard synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with an aldehyde. nih.govorganic-chemistry.org

(2S)-4-(Benzyloxy)butan-2-ol can be used as a chiral precursor to introduce a stereocenter into the side chain of a 2-substituted benzothiazole. The synthetic route would involve:

Oxidation : The first step is the oxidation of the secondary alcohol in (2S)-4-(Benzyloxy)butan-2-ol to the corresponding chiral aldehyde, (S)-4-(benzyloxy)butanal. This can be accomplished using mild oxidation conditions to avoid racemization.

Condensation : The resulting chiral aldehyde is then condensed with 2-aminothiophenol. This reaction typically proceeds in the presence of an acid or oxidizing agent to facilitate the cyclization and aromatization to the benzothiazole ring system.

The final product is a benzothiazole derivative with a chiral benzyloxybutyl side chain at the 2-position, which can be further modified for structure-activity relationship studies in drug discovery.

| Precursor | Key Reagents | Intermediate | Final Product Class |

| (2S)-4-(Benzyloxy)butan-2-ol | Oxidizing Agent (e.g., PCC, DMP) | (S)-4-(Benzyloxy)butanal | 2-((S)-3-(Benzyloxy)propyl)benzo[d]thiazole |

| 2-Aminothiophenol |

Aminoalkanol Derivatives

Chiral amino alcohols are crucial structural motifs present in numerous pharmaceuticals and natural products. The synthesis of chiral β-amino alcohols can be a challenging endeavor, often requiring multi-step procedures to establish the desired stereochemistry. (2S)-4-(Benzyloxy)butan-2-ol can be strategically converted into chiral aminoalkanol derivatives. A common approach involves the activation of the secondary hydroxyl group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction.

A plausible synthetic route begins with the selective tosylation of the secondary hydroxyl group of (2S)-4-(benzyloxy)butan-2-ol. The resulting tosylate is then subjected to a nucleophilic substitution reaction with sodium azide to introduce the azide functionality with inversion of configuration. Finally, reduction of the azide, for instance through catalytic hydrogenation, yields the corresponding chiral aminoalkanol. This transformation provides access to enantiomerically pure amino alcohols that are valuable intermediates in the synthesis of more complex molecules. westlake.edu.cnnih.govresearchgate.netnih.gov

Construction of Heterocyclic Scaffolds

The rigid framework of (2S)-4-(benzyloxy)butan-2-ol makes it an excellent precursor for the synthesis of various heterocyclic systems. The inherent chirality of the starting material is effectively transferred to the resulting heterocyclic products.

Oxetane Derivatives

Oxetanes are four-membered cyclic ethers that have gained significant interest in medicinal chemistry. The synthesis of chiral oxetanes can be achieved from 1,3-diols through intramolecular cyclization. (2S)-4-(Benzyloxy)butan-2-ol, being a protected 1,3-diol, is an ideal substrate for this transformation.

A common and effective method for the synthesis of oxetane derivatives from 1,3-diols is the Williamson ether synthesis. This involves the selective activation of one hydroxyl group, typically the primary one for less hindered reactions, followed by intramolecular nucleophilic attack by the other hydroxyl group. For (2S)-4-(benzyloxy)butan-2-ol, the primary alcohol can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base, like sodium hydride, facilitates the intramolecular cyclization to furnish the corresponding chiral 2-substituted oxetane. acs.orgnih.gov

Table 1: Proposed Synthesis of a Chiral Oxetane Derivative

| Step | Reactant | Reagents | Product |

| 1 | (2S)-4-(Benzyloxy)butan-2-ol | TsCl, Pyridine | (2S)-4-(Benzyloxy)butan-2-yl 4-methylbenzenesulfonate |

| 2 | (2S)-4-(Benzyloxy)butan-2-yl 4-methylbenzenesulfonate | NaH, THF | (S)-2-(2-(Benzyloxy)ethyl)oxetane |

Pyrrole Derivatives

Pyrroles are fundamental five-membered nitrogen-containing heterocycles found in a vast number of biologically active compounds. The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.nettaylorandfrancis.com

To utilize (2S)-4-(benzyloxy)butan-2-ol in a Paal-Knorr type synthesis, it must first be converted into a suitable 1,4-dicarbonyl precursor. This can be achieved by oxidation of the secondary alcohol to a ketone, yielding 4-(benzyloxy)-2-butanone. orgsyn.org This 1,4-dicarbonyl equivalent can then be reacted with an amine in the presence of an acid catalyst to afford the corresponding chiral pyrrole derivative. The chirality of the starting material can influence the stereochemical outcome of subsequent reactions on the pyrrole ring or its substituents.

Table 2: Proposed Synthesis of a Chiral Pyrrole Derivative

| Step | Reactant | Reagents | Product |

| 1 | (2S)-4-(Benzyloxy)butan-2-ol | PCC, CH2Cl2 | (S)-4-(Benzyloxy)-2-butanone |

| 2 | (S)-4-(Benzyloxy)-2-butanone | R-NH2, H+ | Chiral N-substituted 2-(benzyloxymethyl)-5-methylpyrrole |

Dioxane Derivatives

1,4-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms. Chiral dioxane derivatives can serve as valuable intermediates and chiral auxiliaries in asymmetric synthesis. The stereoselective synthesis of 1,4-dioxanes can be accomplished through the dimerization of a chiral diol.

The Mitsunobu reaction provides a powerful tool for the intermolecular dehydration of two molecules of (2S)-4-(benzyloxy)butan-2-ol to form a disubstituted 1,4-dioxane. nih.govnih.gov This reaction typically employs triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at one of the stereocenters, leading to the formation of a specific diastereomer of the resulting 2,5-disubstituted-1,4-dioxane.

Preparation of Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is of paramount importance in asymmetric catalysis. The enantiopure nature of (2S)-4-(benzyloxy)butan-2-ol makes it an attractive scaffold for the synthesis of such molecules, where its stereocenter can impart chirality to the catalytic environment.

Chiral phosphine ligands are a prominent class of ligands used in a multitude of asymmetric transition-metal-catalyzed reactions. (2S)-4-(Benzyloxy)butan-2-ol can be converted into a chiral phosphine ligand by functionalizing the hydroxyl groups with phosphino moieties. For instance, both hydroxyl groups can be converted to a leaving group and subsequently reacted with a phosphide, or the diol can be used to prepare a chiral diphosphinite ligand. These ligands can then be coordinated to a metal center to create a chiral catalyst for reactions such as asymmetric hydrogenation or cross-coupling. researchgate.netnih.govbuchler-gmbh.com

Similarly, (2S)-4-(benzyloxy)butan-2-ol can serve as a precursor for the synthesis of chiral organocatalysts. The hydroxyl groups can be functionalized to introduce catalytically active moieties, such as amines or thioureas, while the inherent chirality of the backbone directs the stereochemical outcome of the catalyzed reaction.

Derivatization to Other Chiral Synthons (e.g., Epoxides, Aldehydes, γ-Hydroxyl Boronic Esters)

(2S)-4-(Benzyloxy)butan-2-ol can be readily converted into other valuable chiral building blocks, expanding its utility in organic synthesis.

Epoxides: Chiral epoxides are highly sought-after intermediates due to their susceptibility to ring-opening reactions with a variety of nucleophiles, allowing for the stereospecific introduction of new functionalities. (2S)-4-(Benzyloxy)butan-2-ol can be converted to the corresponding chiral epoxide, (S)-2-((benzyloxy)methyl)oxirane, through a two-step sequence. First, the primary hydroxyl group is selectively activated, for example, by tosylation. Then, treatment with a base promotes an intramolecular Williamson ether synthesis, where the secondary alkoxide displaces the tosylate to form the epoxide ring with retention of stereochemistry at the C2 position.

Aldehydes: The selective oxidation of the secondary alcohol in (2S)-4-(benzyloxy)butan-2-ol provides access to the corresponding chiral aldehyde, (S)-4-(benzyloxy)-2-butanal. This transformation can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation. The resulting chiral aldehyde is a valuable synthon for various carbon-carbon bond-forming reactions, including aldol (B89426) additions and Wittig reactions.

γ-Hydroxyl Boronic Esters: Chiral γ-hydroxyl boronic esters are versatile intermediates that can participate in a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While a direct conversion from (2S)-4-(benzyloxy)butan-2-ol is not straightforward, a multi-step sequence can be envisioned. This could involve dehydration of the starting diol to generate a chiral alkene, followed by a hydroboration-oxidation sequence. The hydroboration of the alkene with a borane reagent, followed by reaction with a diol such as pinacol, would yield the desired chiral boronic ester. The regioselectivity of the hydroboration would be a key consideration in this synthetic route. nih.govu-tokyo.ac.jpdiva-portal.org

Table 3: Derivatization of (2S)-4-(Benzyloxy)butan-2-ol

| Target Synthon | Key Transformation | Reagents |

| (S)-2-((Benzyloxy)methyl)oxirane | Intramolecular Williamson Ether Synthesis | 1. TsCl, Pyridine; 2. NaH |

| (S)-4-(Benzyloxy)-2-butanal | Oxidation | PCC or Swern Oxidation |

| Chiral γ-Hydroxyl Boronic Ester | Dehydration followed by Hydroboration | 1. Dehydrating agent; 2. BH3·THF; 3. Pinacol |

Chemical Transformations and Derivatizations of 2s 4 Benzyloxy Butan 2 Ol

Hydrogenation and Debenzylation Reactions

The benzyl (B1604629) ether in (2S)-4-(Benzyloxy)butan-2-ol serves as a common protecting group for the primary alcohol. Its removal, known as debenzylation, is a crucial step in many synthetic pathways. This is most frequently achieved through catalytic hydrogenation.

Hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a highly efficient method to cleave the benzyl ether, yielding the corresponding diol, (S)-butane-1,3-diol. researchgate.netrsc.org This reaction is valued for its clean conversion and the ease of removal of the catalyst by filtration. researchgate.net Transfer hydrogenation, using reagents like ammonium (B1175870) formate (B1220265) or sodium borohydride (B1222165) in the presence of a palladium catalyst, offers an alternative method for debenzylation under milder conditions. researchgate.net The choice of solvent and catalyst can be critical in achieving high yields and preventing side reactions. researchgate.net In some instances, debenzylation can be accomplished using strong acids or by ozonolysis followed by a reductive workup. organic-chemistry.org

Table 1: Selected Hydrogenation/Debenzylation Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (2S)-4-(Benzyloxy)butan-2-ol | H₂, Pd/C, THF, rt, 24 h | (S)-Butane-1,3-diol | 87% | rsc.org |

| N-protected aminooxetane derivative | H₂, Pd/C, appropriate solvents | Chiral 1,4-aminoalcohol | - | researchgate.net |

Mitsunobu Reactions

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols. For (2S)-4-(Benzyloxy)butan-2-ol, this reaction allows the hydroxyl group to be substituted by a variety of nucleophiles with high fidelity. The reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

This method has been widely employed to synthesize a range of derivatives by forming C-O, C-N, C-S, and C-C bonds. acs.org For example, reaction with carboxylic acids yields inverted esters, while reaction with imides or azides provides access to nitrogen-containing compounds. This versatility makes the Mitsunobu reaction a key strategy in the synthesis of pharmaceuticals and other biologically active molecules where precise stereochemical control is essential. acs.orglookchem.comsigmaaldrich.cn Recent developments have even extended the scope of the Mitsunobu reaction to include less acidic amine nucleophiles. acs.org

Functional Group Interconversions (e.g., Halogenation, Oxidation)

The hydroxyl and benzyl ether moieties of (2S)-4-(Benzyloxy)butan-2-ol can be readily converted into other functional groups.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(benzyloxy)butan-2-one. lookchem.com A variety of oxidizing agents can be employed for this transformation, including solid-supported hypervalent iodine reagents, which offer mild reaction conditions. rsc.org Other common methods include Swern oxidation or using chromium-based reagents. The resulting ketone is a useful intermediate for further carbon-carbon bond-forming reactions. lookchem.com

Halogenation: The hydroxyl group can be converted into a halogen, such as bromide or iodide, which are excellent leaving groups for nucleophilic substitution reactions. The Appel reaction, using triphenylphosphine and a halogen source like carbon tetrabromide or iodine, is a common method for this conversion. thieme-connect.com

Tosylation: To enhance the leaving group ability of the hydroxyl group, it can be converted to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. thieme-connect.dersc.org The resulting tosylate is highly susceptible to displacement by nucleophiles. This strategy is often used as a prelude to intramolecular cyclization or intermolecular substitution reactions. thieme-connect.de

Table 2: Functional Group Interconversions of (2S)-4-(Benzyloxy)butan-2-ol Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (S)-4-(benzyloxy)butane-1,2-diol | Bu₂SnO, p-TsCl, Et₃N; then K₂CO₃, MeOH | (S)-2-(2-(Benzyloxy)ethyl)oxirane | 65% | niscpr.res.in |

| Alcohol derivative | Br₂, PPh₃, CHCl₃ | Bromide derivative | 72% | thieme-connect.com |

Rearrangement Reactions

Derivatives of (2S)-4-(Benzyloxy)butan-2-ol can participate in various rearrangement reactions, often catalyzed by acids or transition metals, to yield structurally diverse products. For instance, allylic carbamates derived from related benzyloxy alcohols can undergo enantioselective palladium(II)/tertiary amine-catalyzed rearrangements to produce valuable chiral allylic amines. lookchem.com Another notable transformation is the rsc.orgrsc.org-Wittig rearrangement, which has been studied in related systems containing a benzyloxy group. nih.gov Furthermore, acid-catalyzed rearrangements of acetals derived from similar structures have been shown to produce chain-extended ketones or esters. lookchem.com

Reactions with Nitrogen-Containing Nucleophiles

The introduction of nitrogen-containing functional groups is a critical transformation in the synthesis of many pharmaceuticals and natural products. The hydroxyl group of (2S)-4-(Benzyloxy)butan-2-ol, often after activation as a tosylate or halide, can be displaced by a variety of nitrogen nucleophiles.

Common nitrogen nucleophiles include amines, azides, and amides. For example, reaction with sodium azide (B81097) followed by reduction provides a route to chiral amino alcohols. Direct displacement with amines can also be achieved, sometimes under high pressure or with metal catalysis. nih.gov The Mitsunobu reaction, as mentioned earlier, is also a prime method for introducing nitrogen functionalities, such as phthalimide, which can then be converted to a primary amine. acs.org These reactions are fundamental in building blocks for C-nucleosides and other heterocyclic systems. nih.gov

Metal-Mediated Reactions (e.g., Palladium-mediated, Copper-catalyzed)

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. Derivatives of (2S)-4-(Benzyloxy)butan-2-ol are suitable substrates for a variety of such transformations.

Palladium-mediated Reactions: Palladium catalysts are widely used to form carbon-carbon and carbon-heteroatom bonds. amazonaws.comthermofisher.com For example, derivatives of (2S)-4-(Benzyloxy)butan-2-ol can be engaged in Suzuki-Miyaura cross-coupling reactions. thermofisher.com Palladium-catalyzed cascade reactions have also been developed to synthesize complex heterocyclic structures like quinolines from precursors containing a benzyloxy group. mdpi.com Furthermore, palladium catalysis is central to debenzylation via hydrogenation, as discussed previously. researchgate.netgoogle.comgoogle.com

Copper-catalyzed Reactions: Copper catalysts are effective for a range of coupling reactions. For instance, copper(I)-catalyzed cross-coupling of epoxides derived from (2S)-4-(Benzyloxy)butan-2-ol with gem-diborylmethane provides access to γ-hydroxyl boronic esters. rsc.org Copper-catalyzed allylic substitution reactions with diorganozinc reagents have also been reported for related systems. uni-muenchen.de

Table 3: Selected Metal-Mediated Reactions

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Cross-Coupling | Copper(I) iodide, LiO-tBu | γ-Hydroxyl Boronic Esters | rsc.org |

| Cascade Synthesis | Palladium catalyst | 2-Alkoxyquinolines | mdpi.com |

Mechanistic Investigations of Reactions Involving 2s 4 Benzyloxy Butan 2 Ol and Its Derivatives

Elucidation of Stereocontrol Mechanisms

The stereochemical outcome of reactions involving (2S)-4-(Benzyloxy)butan-2-ol is often governed by subtle interactions between the substrate, reagents, and catalysts. The inherent chirality of the starting material plays a significant role in directing the stereochemistry of newly formed chiral centers.

One key aspect of stereocontrol is the use of chiral auxiliaries. For instance, the Evans oxazolidin-2-one has been employed as a versatile chiral auxiliary. When attached to a substrate, it can direct the stereoselective alkylation of enolates. bath.ac.uk Although challenges such as conflicting temperature and time requirements for enolate reactivity versus decomposition exist, optimized conditions can lead to high yields and excellent enantioselectivity. bath.ac.uk

The stereoselectivity of C-C bond-forming reactions involving peptide aldehydes derived from amino acids has also been investigated. researchgate.net Di- and tripeptide aldehydes can undergo chelation-controlled Grignard-type additions with minimal epimerization at the α-center. researchgate.net The degree of stereoselectivity is often higher in (S,S)-dipeptide aldehydes compared to their (R,S) diastereomers, a phenomenon explained by a three-point binding model of the peptide to the metal center. researchgate.net

The following table summarizes the stereochemical outcomes of selected reactions involving derivatives of (2S)-4-(Benzyloxy)butan-2-ol.

| Reaction | Substrate | Reagent/Catalyst | Product | Stereoselectivity |

| Asymmetric Enolate Alkylation | 2-Cl-Trt supported oxazolidin-2-one | LHMDS, E-X | α-alkylated acids | 87-99% ee |

| Current time information in BT.bris.ac.uk-Wittig Rearrangement | (S)-4-isopropyl-2-(2-(1-phenylethoxy)phenyl)-4,5-dihydrooxazole | n-Butyllithium | Rearranged oxazoline | Good diastereoselectivity |

| Grignard-type Addition | (S,S)-Dipeptide aldehyde | Me2CuLi | Tertiary alcohol | High, chelation-controlled |

| Pinacol Coupling | (S,S)-Dipeptide aldehyde | [V2Cl3(THF)6]2[Zn2Cl6] | C2-symmetric diol | High, chelation-controlled |

Reaction Pathway Analyses (e.g., Ring Opening, Rearrangements)

The reaction pathways of (2S)-4-(Benzyloxy)butan-2-ol and its derivatives often involve intricate transformations such as ring-opening and rearrangement reactions. These pathways are crucial for the synthesis of various heterocyclic compounds.

A notable example is the ring-expansion of enantiopure aziridines derived from related structures. jove.com The reaction of 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol with p-toluenesulfonic anhydride (B1165640) and triethylamine (B128534) yields the corresponding 2-(4-tosyloxybutyl)aziridine. jove.com This intermediate can then undergo intramolecular cyclization to form a bicyclic aziridinium (B1262131) ion, which can be subsequently opened by nucleophiles to afford substituted piperidines and azepanes. jove.com This strategy has been successfully applied to the synthesis of biologically active molecules like fagomine (B1671860) and a febrifugine (B1672321) analogue. jove.com

The Payne rearrangement is another important reaction pathway observed in derivatives containing an epoxide functionality. This rearrangement involves the reversible intramolecular attack of an alkoxide on an epoxide ring. thieme-connect.de Under thermodynamic control, the equilibrium favors the formation of the more substituted epoxide. thieme-connect.de However, under kinetic control in the presence of a nucleophile, the reaction proceeds via the less substituted epoxide, demonstrating the principle of Curtin–Hammett conditions. thieme-connect.de

The synthesis of oxetanes, four-membered cyclic ethers, from 1,3-diols often proceeds through an intramolecular etherification pathway. acs.org The stereocontrolled synthesis of 2,4-disubstituted oxetanes can be achieved by selectively converting syn- and anti-1,3-diols into acetoxybromides with inversion of stereochemistry, followed by cyclization. acs.org

The table below outlines different reaction pathways and their key intermediates.

| Reaction Pathway | Starting Material | Key Intermediate(s) | Final Product(s) |

| Aziridine Ring-Expansion | 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol | 2-(4-tosyloxybutyl)aziridine, Bicyclic aziridinium ion | Substituted piperidines and azepanes |

| Payne Rearrangement | Epoxide with a vicinal hydroxyl group | Alkoxide, Epoxide tautomers | Isomeric epoxides or ring-opened products |

| Oxetane Formation | syn- or anti-1,3-diol | Ortho ester, Acetoxybromide | 2,4-Disubstituted oxetane |

| Rearrangement of Cyclopropanated Sugars | 1,2-Cyclopropanated sugar | Bicyclic intermediate | Polyhydroxyalkyl-substituted pyrroles |

Role of Catalysts and Reagents in Stereoselectivity

Catalysts and reagents are pivotal in controlling the stereoselectivity of reactions involving (2S)-4-(Benzyloxy)butan-2-ol and its derivatives. The choice of catalyst can dramatically influence the reaction pathway and the stereochemical outcome.

In the synthesis of unsaturated lactones, the Maruoka allylation, which utilizes a titanium complex with (S,S)-1 as a chiral ligand and allyltributyltin, converts an aldehyde to a homoallylic alcohol with high enantioselectivity (97% ee). researchgate.net Subsequently, the Grubbs' first-generation catalyst is employed for a ring-closing metathesis (RCM) reaction to form the unsaturated lactone. researchgate.net

Silver-catalyzed reactions have been developed for the δ-selective functionalization of aliphatic alcohols. nih.gov Mechanistic studies suggest that these transformations proceed through a radical pathway involving an alkoxyl radical-mediated 1,5-hydrogen atom transfer (1,5-HAT) process. The addition of radical scavengers like TEMPO or BHT completely inhibits the reaction, supporting the radical mechanism. nih.gov

In the context of asymmetric hydroalkoxylation, palladium catalysts have been used for the synthesis of deoxyaminosugars. acs.org The use of an enantiomeric ligand allows for the synthesis of the unnatural diastereomer with comparable efficiency, highlighting the ligand's control over the stereochemical outcome. acs.org Similarly, rhodium catalysts have been employed for the atom-economic and highly stereoselective cyclization of allenols to form tetrahydropyrans. acs.org

The following table details the role of specific catalysts and reagents in achieving stereoselectivity.

| Reaction | Catalyst/Reagent | Role | Outcome |

| Maruoka Allylation | Titanium complex with (S,S)-1, Allyltributyltin | Chiral Lewis acid and allyl source | High enantioselectivity (97% ee) in homoallylic alcohol formation |

| Ring-Closing Metathesis | Grubbs' 1st generation catalyst | Metathesis catalyst | Formation of unsaturated lactone |

| δ-Selective C-H Functionalization | AgNO3 | Radical initiator | Selective functionalization via 1,5-HAT |

| Asymmetric Hydroalkoxylation | Pd-catalyst with chiral ligand | Stereocontrol in C-O bond formation | Enantioselective synthesis of dihydropyrans |

| Cyclization of Allenols | Rhodium-catalyst | Stereoselective cyclization | Highly stereoselective formation of tetrahydropyrans |

Advanced Spectroscopic and Analytical Techniques in the Research of 2s 4 Benzyloxy Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2S)-4-(benzyloxy)butan-2-ol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for unambiguous assignment of the molecule's constitution and stereochemistry. uobasrah.edu.iq

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of each signal offer a wealth of information. The protons of (2S)-4-(benzyloxy)butan-2-ol are expected to reside in distinct chemical environments. docbrown.info The benzylic protons and the aromatic protons of the benzyloxy group would appear in the downfield region, typically around 4.5 ppm and 7.2-7.4 ppm, respectively. The protons on the butanol backbone would appear more upfield. The methine proton (CH-OH) is a key indicator, appearing as a multiplet due to coupling with adjacent protons. Because of the chiral center at C2, the two protons of the adjacent CH₂ group (at C3) are diastereotopic and are expected to be chemically non-equivalent, potentially resulting in distinct signals and complex splitting patterns.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. docbrown.info The spectrum would show distinct signals for the methyl carbon, the three methylene (B1212753) carbons of the butanol chain, the chiral methine carbon bearing the hydroxyl group, and the carbons of the benzyloxy group (both benzylic and aromatic). The carbon attached to the oxygen of the hydroxyl group (C2) would be shifted downfield to approximately 69 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2S)-4-(Benzyloxy)butan-2-ol

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1 (-CH₃) | ~1.2 (doublet) | ~23 |

| C2 (-CHOH) | ~3.8 (multiplet) | ~69 |

| C3 (-CH₂-) | ~1.7 (multiplet) | ~39 |

| C4 (-CH₂O-) | ~3.5 (triplet) | ~70 |

| Benzyl (B1604629) (-OCH₂Ph) | ~4.5 (singlet) | ~73 |

| Aromatic (C₆H₅) | 7.2-7.4 (multiplet) | 127-138 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to definitively assign these signals and confirm the connectivity between protons and carbons, solidifying the structural assignment.

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of (2S)-4-(benzyloxy)butan-2-ol. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (180.25 g/mol ). chemguide.co.uk

The molecular ion of alcohols can be unstable and may not always be observed in high abundance. libretexts.orgslideshare.net The fragmentation pattern, however, provides valuable structural information. For (2S)-4-(benzyloxy)butan-2-ol, characteristic fragmentation pathways would include:

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org This would result in fragments corresponding to the loss of a methyl radical (M-15) or an ethyl group containing the benzyloxy moiety.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is another typical fragmentation for alcohols, leading to a peak at m/z [M-18]⁺. libretexts.org

Benzylic Cleavage: A very common fragmentation is the cleavage of the benzyl-oxygen bond, leading to the formation of the highly stable benzyl cation ([C₇H₇]⁺) at m/z 91, which is often a prominent peak in the spectrum. ucalgary.ca Another possibility is the formation of a tropylium (B1234903) ion, also at m/z 91. slideshare.net Loss of the entire benzyloxy group can also be observed. slideshare.net

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the precise elemental formula, confirming the identity of the compound beyond doubt.

Table 2: Predicted Key Mass Spectrometry Fragments for (2S)-4-(Benzyloxy)butan-2-ol

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₁H₁₄O]⁺ | Loss of H₂O (Dehydration) |

| 107 | [C₇H₇O]⁺ | Cleavage of C-O bond |

| 91 | [C₇H₇]⁺ | Benzyl Cation / Tropylium Ion |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

| 45 | [C₂H₅O]⁺ | α-cleavage at C2-C3 bond |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of (2S)-4-(benzyloxy)butan-2-ol would exhibit several characteristic absorption bands that confirm its structure.

The most distinct peak would be a strong, broad absorption in the range of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.orgdocbrown.info The broadness of this peak is due to intermolecular hydrogen bonding. Other key absorptions include C-H stretching vibrations for both sp³-hybridized carbons (alkane portion, ~2850–3000 cm⁻¹) and sp²-hybridized carbons (aromatic ring, ~3000–3100 cm⁻¹). vscht.czaskthenerd.com The presence of the ether linkage is confirmed by a C-O stretching band, typically in the 1000-1300 cm⁻¹ region. The aromatic ring gives rise to characteristic C=C stretching absorptions in the 1450–1600 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for (2S)-4-(Benzyloxy)butan-2-ol

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600–3200 (broad, strong) | O-H stretch | Alcohol (H-bonded) |

| 3100–3000 (weak-medium) | C-H stretch (sp²) | Aromatic Ring |

| 3000–2850 (medium-strong) | C-H stretch (sp³) | Alkyl Chain |

| 1600–1450 (medium) | C=C stretch | Aromatic Ring |

| 1300–1000 (strong) | C-O stretch | Alcohol and Ether |

Chromatographic Methods (e.g., TLC, Column Chromatography) for Purification and Reaction Monitoring

Chromatographic techniques are essential for the purification of (2S)-4-(benzyloxy)butan-2-ol and for monitoring the progress of its synthesis. wikipedia.org These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. orgchemboulder.com

Thin-Layer Chromatography (TLC) is a rapid and simple method used to quickly analyze a reaction mixture. A small spot of the mixture is applied to a plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (the mobile phase or eluent). Due to its polarity from the hydroxyl and ether groups, (2S)-4-(benzyloxy)butan-2-ol will have a specific retention factor (Rf) value in a given eluent system. By comparing the spots of the reaction mixture to those of the starting materials and the pure product, one can monitor the consumption of reactants and the formation of the product.

Column Chromatography is the primary method for purifying (2S)-4-(benzyloxy)butan-2-ol on a preparative scale. wikipedia.org The stationary phase (silica gel) is packed into a glass column. The crude product mixture is loaded onto the top, and an eluent, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is passed through the column. rochester.edu Compounds move down the column at different rates depending on their polarity; less polar compounds elute faster, while more polar compounds are retained more strongly by the silica gel and elute later. orgchemboulder.com For a moderately polar compound like (2S)-4-(benzyloxy)butan-2-ol, a solvent system such as a mixture of hexane and ethyl acetate is commonly used. rochester.edu The eluted solvent is collected in fractions, which are then analyzed by TLC to identify those containing the pure product. orgchemboulder.com

Determination of Enantiomeric Excess (e.g., Chiral Solvating Agents)

For a chiral compound like (2S)-4-(benzyloxy)butan-2-ol, it is crucial to determine its enantiomeric purity, or enantiomeric excess (e.e.). While enantiomers have identical spectroscopic properties in an achiral environment, their properties diverge in a chiral environment. NMR spectroscopy is a powerful method for determining e.e. by converting the enantiomeric mixture into a mixture of diastereomers, which have distinct NMR spectra. wikipedia.orgresearchgate.net

This conversion is achieved by reacting the alcohol with a chiral derivatizing agent (CDA). wikipedia.org A common CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. wikipedia.orglibretexts.org Reacting a non-enantiopure sample of 4-(benzyloxy)butan-2-ol with a single enantiomer of a CDA (e.g., (R)-Mosher's acid chloride) produces a mixture of diastereomeric esters.

(2S)-alcohol + (R)-CDA → (S,R)-diastereomer (2R)-alcohol + (R)-CDA → (R,R)-diastereomer

These diastereomers are no longer mirror images and will have slightly different chemical shifts for nuclei near the chiral centers. chemicalforums.com By integrating the distinct signals (often the -OCH₃ or -CF₃ signals from the Mosher's ester) in the ¹H or ¹⁹F NMR spectrum, the relative ratio of the two diastereomers can be accurately calculated. This ratio is identical to the ratio of the enantiomers in the original alcohol sample, allowing for a precise determination of the enantiomeric excess. acs.org

Future Research Directions and Translational Perspectives

Development of Novel Asymmetric Synthetic Routes

The efficient synthesis of enantiomerically pure (2S)-4-(Benzyloxy)butan-2-ol is crucial for its application as a chiral precursor. Current research is geared towards developing more selective, efficient, and sustainable asymmetric synthetic methodologies.

One promising avenue is the advancement of catalytic asymmetric reduction of 4-(benzyloxy)butan-2-one . This approach involves the use of chiral catalysts to stereoselectively reduce the prochiral ketone to the desired (S)-alcohol. Research in this area is focused on the design and application of novel transition-metal catalysts and organocatalysts that can achieve high enantioselectivity and turnover numbers under mild reaction conditions. For instance, the development of ruthenium and rhodium complexes with chiral ligands has shown significant promise in the asymmetric hydrogenation of various ketones. Future work will likely involve the exploration of more earth-abundant and less toxic metal catalysts, such as those based on iron, copper, and manganese.

Another key area of development is chemoenzymatic and whole-cell biocatalysis . Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol using various microorganisms and isolated enzymes has been extensively studied. researchgate.netdoaj.orgnih.govresearchgate.netnih.govresearchgate.net These methodologies can be adapted for the synthesis of (2S)-4-(Benzyloxy)butan-2-ol. Future research will likely focus on:

Enzyme engineering and directed evolution to create novel alcohol dehydrogenases (ADHs) with enhanced activity, stability, and stereoselectivity towards 4-(benzyloxy)butan-2-one.

Deracemization , a process that converts a racemic mixture into a single enantiomer, is another appealing strategy. This can be achieved through a stereoinverting cascade system involving enantioselective oxidation followed by asymmetric reduction. researchgate.netdoaj.org

These advancements in asymmetric synthesis will pave the way for more economical and environmentally friendly production of (2S)-4-(Benzyloxy)butan-2-ol.

Exploration of New Applications in Medicinal Chemistry and Materials Science

The chiral 1,3-diol motif present in (2S)-4-(Benzyloxy)butan-2-ol is a key structural feature in many biologically active molecules and functional materials.

In medicinal chemistry , (2S)-4-(Benzyloxy)butan-2-ol serves as a versatile chiral building block for the synthesis of complex pharmaceutical compounds. Chiral 1,3-butanediol (B41344) derivatives are recognized as important intermediates in the synthesis of various antibiotics, including penems and carbapenems. researchgate.netnih.gov Future research will likely explore the use of (2S)-4-(Benzyloxy)butan-2-ol in the synthesis of novel therapeutic agents targeting a wide range of diseases. Its structural features make it an attractive starting material for the preparation of libraries of chiral compounds for high-throughput screening and drug discovery programs.

While the applications of (2S)-4-(Benzyloxy)butan-2-ol in materials science are less explored, its bifunctional nature (hydroxyl and benzyloxy groups) and chirality present opportunities for its use as a monomer or a chiral directing agent in the synthesis of novel polymers and materials. Potential areas of investigation include:

The synthesis of chiral liquid crystals .

The development of chiral stationary phases for chromatography.

The creation of asymmetric catalysts immobilized on polymeric supports.

Further research in these areas could unlock the potential of (2S)-4-(Benzyloxy)butan-2-ol in the development of advanced materials with unique optical and chemical properties.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of synthetic processes with flow chemistry offers numerous advantages over traditional batch production, including improved safety, better process control, higher efficiency, and easier scalability. acs.orgrsc.orgresearchgate.netacs.orgnih.govmdpi.comresearchgate.netacs.org The application of continuous flow technology to the asymmetric synthesis of (2S)-4-(Benzyloxy)butan-2-ol is a promising area for future research.

Key research directions in this area include:

The development of immobilized chiral catalysts and biocatalysts in packed-bed reactors for continuous asymmetric reduction of 4-(benzyloxy)butan-2-one. This approach simplifies catalyst separation and reuse, contributing to a more sustainable process.

The use of in-line analytical techniques for real-time monitoring and optimization of reaction parameters in a continuous flow setup.

Furthermore, the principles of green chemistry are becoming increasingly important in chemical synthesis. rsc.orgresearchgate.netmdpi.comchalmers.se Future research on the synthesis of (2S)-4-(Benzyloxy)butan-2-ol will likely focus on:

The use of greener solvents or even solvent-free reaction conditions.

The development of atom-economical reactions that maximize the incorporation of starting materials into the final product.

The utilization of renewable starting materials and energy-efficient processes.

By combining the benefits of flow chemistry with sustainable synthesis principles, the production of (2S)-4-(Benzyloxy)butan-2-ol can be made more environmentally friendly and economically viable.

Computational Studies and Rational Design of Derivatives

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting stereochemical outcomes, and designing novel molecules with desired properties. In the context of (2S)-4-(Benzyloxy)butan-2-ol, computational studies can play a significant role in several areas.

Future research could involve:

Molecular dynamics simulations to elucidate the mechanism of enzyme-catalyzed reductions of 4-(benzyloxy)butan-2-one. rsc.org This can provide insights into the factors controlling stereoselectivity and guide the rational design of more efficient biocatalysts.

Quantum mechanical calculations to investigate the transition states of asymmetric catalytic reactions, aiding in the development of new and improved chiral catalysts.

In silico screening and rational design of novel derivatives of (2S)-4-(Benzyloxy)butan-2-ol with potential biological activity. By using techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, it is possible to predict the binding affinity of these derivatives to specific biological targets and prioritize them for synthesis and experimental testing. Computational methods have been successfully employed to optimize enzymatic stereoselectivity, reducing the need for extensive experimental screening. acs.org

The integration of computational and experimental approaches will accelerate the discovery of new applications and the development of improved synthetic methods for (2S)-4-(Benzyloxy)butan-2-ol and its derivatives.

Q & A

Q. What role does (2S)-4-(Benzyloxy)butan-2-ol play in drug discovery pipelines?

- Methodological Answer : Its lipophilic benzyl group enhances membrane permeability, making it a candidate for prodrug development. For instance, it can be conjugated to hydrophilic drugs (e.g., nucleoside analogs) to improve bioavailability. Preliminary cytotoxicity screening (MTT assays) and metabolic stability studies (hepatocyte incubation) are recommended to evaluate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.